S6 Kinase Substrate Peptide 32
Description
Chemical Identity and Structural Characteristics
This compound is characterized by a precisely defined molecular structure that enables its function as a substrate for specific protein kinases. The peptide possesses the molecular formula C149H270N56O49 with a molecular weight of 3630.1 daltons. This synthetic peptide comprises 33 amino acid residues arranged in a specific sequence that is crucial for its biological activity.
The complete amino acid sequence of this compound is H-Lys-Glu-Ala-Lys-Glu-Lys-Arg-Gln-Glu-Gln-Ile-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-Ser-Thr-Ser-Lys-Ser-Gly-Gly-Ser-Gln-Lys-OH, which can be represented in single-letter amino acid code as KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK. This sequence contains multiple potential phosphorylation sites, primarily targeting serine and threonine residues that match the recognition motifs of ribosomal protein S6 kinases and related enzymes.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C149H270N56O49 |
| Molecular Weight | 3630.1 g/mol |
| Amino Acid Length | 33 residues |
| Single-Letter Sequence | KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK |
| Physical Appearance | Solid |
| Storage Temperature | -20°C |
| Solubility in DMSO | ≥36.3 mg/mL |
| Solubility in Water | ≥40.9 mg/mL |
The peptide's synthesis typically involves solid-phase peptide synthesis techniques, a widely used method for producing peptides with high purity and yield. During synthesis, protecting groups are employed to prevent unwanted reactions at specific functional groups until they are needed. After the desired sequence is assembled, the peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography to ensure that it meets the required specifications for research applications.
The structural characteristics of this compound include multiple basic residues, particularly lysine and arginine, which are strategically positioned throughout the sequence. These basic residues contribute to the peptide's interaction with kinases and its recognition as a substrate. The presence of serine and threonine residues at specific positions within the sequence provides the phosphorylation sites that are essential for the peptide's function as a kinase substrate.
Historical Context in Kinase Substrate Research
The development of this compound emerged from decades of research into ribosomal protein S6 kinases and their biological significance. The identification and characterization of ribosomal protein S6 kinases began in the 1980s, when researchers first isolated and purified a serine protein kinase specific for ribosomal protein S6 in 40S subunits from developing chicken embryos. This pioneering work established the foundation for understanding the role of ribosomal protein S6 phosphorylation in cellular regulation.
Early studies revealed that the S6 kinase was identified as a phosphoprotein of approximately 65,000 molecular weight, characterized through gel filtration, apparent autophosphorylation, and comigration of S6 kinase activity with autophosphorylating activity over various chromatographic resins. The purified protein kinase demonstrated high specificity for S6 in 40S subunits and did not appreciably phosphorylate other common protein substrates such as casein, histone H1, mixed histones, protamine, polyoma virus capsid protein, or phosphorylase.
The research progressed significantly in the late 1980s and early 1990s with the development of synthetic peptide substrates that could mimic the phosphorylation sites found in ribosomal protein S6. One of the earliest synthetic peptides used in this research was S6-21, which contained the sequence AKRRRLSSLRASTSKSESSQK and included the phosphorylated residues found in ribosomal protein S6. This synthetic peptide served as a substrate for partially purified human placenta protein kinases and helped researchers identify distinct classes of protein kinases that catalyzed either amino terminal or carboxyl terminal peptide phosphorylation.
Table 2: Historical Milestones in S6 Kinase Substrate Research
The evolution of synthetic peptide substrates continued with the development of shorter, more specific sequences that retained the essential phosphorylation sites while offering improved experimental utility. The S6 Kinase Substrate (232-239) with the sequence Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala represents one such optimized substrate that has been extensively used in kinase research. This peptide, also known as S6-1, has a molecular weight of 958.14 daltons and has been referenced in numerous biochemical studies.
The development of this compound represents a further refinement in substrate design, incorporating a longer sequence that includes multiple potential phosphorylation sites and enhanced specificity for ribosomal protein S6 kinases. This peptide builds upon decades of research into kinase-substrate interactions and represents the current state of the art in synthetic substrates for S6 kinase research.
Role in Ribosomal S6 Kinase Signaling Pathways
This compound plays a fundamental role in research investigating ribosomal S6 kinase signaling pathways, which are critical components of cellular growth and metabolism regulation. The ribosomal S6 kinases belong to the AGC subfamily of serine-threonine protein kinases and are key effectors of phosphoinositide 3-kinase and mammalian target of rapamycin-regulated signaling pathways. These kinases have been implicated in various human diseases, including diabetes and cancer, making the study of their activity and regulation of paramount importance.
The primary function of ribosomal S6 kinases is the phosphorylation of ribosomal protein S6, a major component of the 40S ribosomal subunit that plays essential roles in protein synthesis regulation. When ribosomal protein S6 becomes phosphorylated, it enhances the translation of specific messenger ribonucleic acid species, particularly those encoding ribosomal proteins and elongation factors, thereby promoting protein synthesis and cell growth.
In the context of the mammalian target of rapamycin complex 1 signaling pathway, this compound serves as a valuable tool for measuring the activity of downstream effector kinases. The mammalian target of rapamycin complex 1 pathway integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth, proliferation, and metabolism. When cells receive growth-promoting signals, the mammalian target of rapamycin complex 1 becomes activated and subsequently phosphorylates and activates ribosomal protein S6 kinase 1, also known as p70S6 kinase.
Table 3: Key Components of Ribosomal S6 Kinase Signaling Pathways
| Component | Function | Regulation |
|---|---|---|
| Ribosomal Protein S6 Kinase 1 | Primary kinase for ribosomal protein S6 phosphorylation | Activated by mammalian target of rapamycin complex 1 |
| Ribosomal Protein S6 | Target substrate; regulates protein synthesis | Phosphorylated by ribosomal protein S6 kinases |
| Mammalian Target of Rapamycin Complex 1 | Upstream regulator of ribosomal protein S6 kinases | Responds to growth factors and nutrients |
| Phosphoinositide-Dependent Kinase-1 | Activates ribosomal protein S6 kinases | Phosphorylates activation loop residues |
| Eukaryotic Initiation Factor 4B | Alternative substrate of ribosomal protein S6 kinases | Enhances translation initiation |
The activation of ribosomal protein S6 kinase 1 requires multiple phosphorylation events within different regulatory domains. The kinase must be phosphorylated at threonine 389 by mammalian target of rapamycin complex 1 and at threonine 229 by phosphoinositide-dependent kinase-1 for full activation. This complex regulation ensures that ribosomal protein S6 kinase activation occurs only when appropriate growth signals are present.
This compound enables researchers to measure the activity of ribosomal protein S6 kinases in various experimental contexts. When the peptide is incubated with active kinases in the presence of adenosine triphosphate, it undergoes phosphorylation at specific serine and threonine residues, allowing researchers to assess kinase activity through various detection methods. This capability is particularly valuable in studies investigating the effects of pharmacological inhibitors, genetic modifications, or environmental conditions on kinase activity.
Recent research has identified numerous substrates of ribosomal protein S6 kinases beyond ribosomal protein S6 itself. These include insulin receptor substrate 1, the proapoptotic protein BAD, eukaryotic initiation factor 4B, eukaryotic elongation factor 2 kinase, and cyclic adenosine monophosphate-response element modulator. The discovery of these additional substrates has expanded our understanding of the diverse roles that ribosomal protein S6 kinases play in cellular regulation.
The use of this compound in research has also contributed to our understanding of kinase specificity and substrate recognition. Studies using analog-sensitive kinase approaches have identified new substrates for ribosomal S6 kinases, including RanBP3, PDCD4, IRS2, ZC3H11A, SORBS2, and TRIM33. These findings demonstrate that ribosomal S6 kinases have broader substrate specificity than previously recognized and may play roles in diverse cellular processes beyond protein synthesis regulation.
The peptide's role in cancer biology research is particularly significant, as dysregulation of ribosomal S6 kinase signaling pathways is frequently observed in human cancers. The peptide serves as a tool for evaluating the efficacy of potential therapeutic compounds that target ribosomal S6 kinases or upstream components of the mammalian target of rapamycin pathway. By measuring the phosphorylation of this compound, researchers can assess whether experimental treatments successfully inhibit kinase activity and potentially reduce cancer cell growth and proliferation.
Properties
Molecular Formula |
C149H270N56O49 |
|---|---|
Molecular Weight |
3630.1 |
Origin of Product |
United States |
Scientific Research Applications
In Vitro Kinase Assays
S6KSP32 is commonly utilized in in vitro kinase assays to measure the activity of S6 kinases. The standard procedure involves the use of radiolabeled ATP ( ATP), where the incorporation of phosphate into S6KSP32 is quantified:
- Procedure :
- Prepare a reaction mixture containing recombinant S6K, S6KSP32, and ATP.
- Incubate under optimal conditions for phosphorylation.
- Terminate the reaction and analyze the phosphorylated product using scintillation counting or SDS-PAGE followed by autoradiography.
This method allows for the assessment of kinase activity under different stimuli or inhibitors, providing insights into the regulatory mechanisms governing S6K activity .
Characterization of Substrate Specificity
S6KSP32 has been employed to delineate substrate specificity among various kinases. By using peptide libraries that include S6KSP32 variants, researchers can identify critical residues influencing phosphorylation efficiency and selectivity . This information is vital for understanding how different kinases interact with their substrates in physiological contexts.
Role in Cancer Research
Recent studies have implicated S6K1 as a potential therapeutic target in cancer treatment due to its involvement in cell growth and survival pathways. Inhibition of S6K activity has been shown to reduce tumor growth in preclinical models. For instance:
- Study Findings : A study demonstrated that targeting S6K1 with specific inhibitors led to decreased phosphorylation of downstream targets involved in protein synthesis and cell cycle progression . The use of S6KSP32 as a substrate allowed for precise measurement of inhibition effects.
Metabolic Regulation
S6KSP32 has also been utilized to investigate metabolic disorders. Research indicates that dysregulation of S6K signaling contributes to insulin resistance and obesity:
Comparison with Similar Compounds
Structural and Sequence Features
Table 1: Key Structural Properties of S6 Kinase Substrate Peptide 32 and Analogues
Key Observations:
- Sequence Length and Specificity : Peptide 32’s extended 32-AA sequence provides a broader kinase interaction surface compared to shorter analogues like the 11-AA peptide (229-239). The latter is phosphorylated by protein kinase C (PKC) in addition to S6 kinase, suggesting reduced specificity .
- Multisite Phosphorylation : The 21-AA peptide from replicates in vivo multisite phosphorylation (e.g., Ser235, Ser240), making it a closer mimic of physiological S6 regulation. However, its complexity complicates kinetic analysis compared to single-site substrates like Peptide 32 .
Kinase Specificity and Activity
Table 2: Kinase Activity Data for S6-Related Peptides
Key Findings:
- Specificity of Peptide 32 : While direct kinetic data (e.g., Km, Vmax) are unavailable, its design for RSKs/p70 S6 kinase suggests higher specificity than the generic S6 peptide, which shows measurable cross-reactivity with protein kinase A (4.61 pmol/min activity) .
- Cross-Kinase Reactivity : Shorter peptides like SKAIPS exhibit broad kinase inhibition, highlighting the trade-off between sequence simplicity and specificity .
Preparation Methods
Chemical Synthesis of S6 Kinase Substrate Peptide 32
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) , a widely used method for peptide production. This stepwise process involves:
- Selection of Amino Acids : Specific amino acids are chosen to form the peptide backbone with the desired sequence and functional groups for kinase interaction.
- Coupling Reactions : Sequential addition of amino acids to the growing peptide chain anchored on a solid resin, using activating agents to form peptide bonds.
- Deprotection and Cleavage : Removal of protecting groups from amino acids and cleavage of the peptide from the resin.
- Purification : Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the peptide to high homogeneity.
This method ensures high yield and purity, critical for the peptide's function as a kinase substrate.
Preparation of Stock Solutions
Once synthesized, this compound is prepared into stock solutions for experimental use. The preparation involves dissolving precise amounts of the peptide in solvents to achieve desired molar concentrations. A detailed stock solution preparation table is provided for different weights and molarities:
| Peptide Amount | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 0.2755 mL | 1.3774 mL | 2.7547 mL |
| 5 mM | 0.0551 mL | 0.2755 mL | 0.5509 mL |
| 10 mM | 0.0275 mL | 0.1377 mL | 0.2755 mL |
These volumes correspond to the solvent required to prepare the peptide at specific molarities, facilitating accurate dosing in assays.
Solvent Selection and Dissolution Techniques
- Solvents : Dimethyl sulfoxide (DMSO) is commonly used as the master solvent for dissolving the peptide due to its excellent solubilizing properties.
- In Vivo Formulation : After preparing the DMSO master solution, additional solvents such as PEG300, Tween 80, distilled water, or corn oil are added sequentially to formulate the peptide for in vivo applications.
Important procedural notes include:
- Ensuring the solution is clear before adding the next solvent.
- Adding solvents in a specific order to maintain solubility.
- Employing physical methods such as vortexing, ultrasound, or hot water bath to aid dissolution.
These steps ensure the peptide remains in a clear, stable solution suitable for biological assays or in vivo use.
In Vitro Kinase Assay Preparation Using this compound
For kinase activity assays, the peptide is used as a substrate in reactions containing:
- Purified active ribosomal S6 kinase.
- ATP (including radioactive [γ-32P]ATP for phosphorylation detection).
- Assay buffers optimized for kinase activity (e.g., containing MgCl2, MOPS, EGTA, and other cofactors).
The peptide concentration and kinase amount are carefully controlled to ensure linear phosphorylation kinetics, typically incubated at 30°C for 20-60 minutes depending on the assay design.
Research Findings on Preparation and Use
- The peptide's phosphorylation by S6 kinase has been confirmed in vitro using radioactive ATP assays, demonstrating its effectiveness as a substrate.
- The preparation methods, including peptide synthesis and solution formulation, directly impact the peptide’s biological activity and assay reliability.
- Physical methods to aid dissolution improve the reproducibility and clarity of peptide solutions, which is critical for consistent kinase activity measurements.
- Kinase assays using this compound contribute to understanding signaling pathways such as mTOR and MAPK, which regulate cell growth and metabolism.
Summary Table of Preparation Methods
| Preparation Step | Description | Notes |
|---|---|---|
| Peptide Synthesis | Solid-phase peptide synthesis with amino acid coupling and purification by HPLC | Ensures high purity and correct sequence |
| Stock Solution Preparation | Dissolution of peptide in solvents to achieve specific molarities | Use volumes from preparation table; DMSO commonly used |
| Solvent Addition for Formulation | Sequential addition of PEG300, Tween 80, water, or corn oil for in vivo formulations | Ensure clarity before each addition; use vortex, ultrasound, or heat to aid dissolution |
| Kinase Assay Setup | Incubation with purified kinase, ATP, and assay buffer for phosphorylation measurement | Maintain linear kinetics; optimize conditions for reproducibility |
Q & A
Q. What is the structural and biochemical basis for using S6 Kinase Substrate Peptide 32 in kinase activity assays?
The peptide’s 32-amino-acid sequence (H2N-KEAKEKR-QEQIAKR-RRLSSLRAST-SKSGGSQK-OH) contains multiple phosphorylation sites recognized by Ribosomal S6 Kinases (RSKs). Its high isoelectric point (pI = 12.38) and net charge (+8.98 at pH 7.0) enhance solubility in aqueous buffers, making it suitable for in vitro kinase assays. The sequence mimics the natural substrate of RSKs, enabling quantification of phosphorylation via techniques like radiometric labeling or anti-phospho-S6 antibodies .
Q. How should researchers validate the purity and stability of synthesized this compound?
Use high-performance liquid chromatography (HPLC) to assess purity (>95% recommended) and mass spectrometry (e.g., MALDI-TOF) to confirm molecular weight (MW 3630.08 Da). Stability tests should include repeated freeze-thaw cycle analysis and storage condition optimization (e.g., lyophilized at -80°C). Refer to peptide synthesis guidelines emphasizing identity verification via amino acid analysis .
Q. What are standard protocols for measuring RSK activity using this peptide?
A typical protocol involves:
- Incubating the peptide with RSK, ATP, and Mg²⁺ buffer.
- Terminating reactions with EDTA or SDS-PAGE loading buffer.
- Detecting phosphorylation via [γ-³²P]ATP incorporation (autoradiography) or phospho-specific antibodies (Western blot). Include controls like kinase inhibitors (e.g., BI-D1870) and unphosphorylated peptide blanks to validate specificity .
Advanced Research Questions
Q. How can researchers optimize experimental conditions to resolve low signal-to-noise ratios in phosphorylation assays?
- ATP concentration titration : Excess ATP can dilute radiolabeled ATP, reducing sensitivity. Optimize ATP levels using Michaelis-Menten kinetics.
- Time-course experiments : Shorten incubation times to minimize phosphatase activity.
- Buffer additives : Include phosphatase inhibitors (e.g., sodium orthovanadate) and protease inhibitors to preserve peptide integrity .
Q. What methodological strategies address conflicting data in RSK substrate specificity studies using this peptide?
Contradictions may arise from cross-reactivity with other AGC-family kinases (e.g., Akt). To resolve this:
- Perform kinase selectivity profiling using inhibitor panels.
- Use orthogonal assays (e.g., CRISPR-knockout RSK cell lines) to confirm dependency.
- Validate findings with in silico docking simulations to assess binding affinity variations .
Q. How should researchers design a study to investigate the peptide’s role in downstream signaling cascades?
- Hypothesis-driven framework : Use PICO (Population: RSK-activated cells; Intervention: Peptide phosphorylation; Comparison: Mutant peptide controls; Outcome: Downstream effector activation).
- Experimental tiers :
In vitro kinase assays to establish baseline activity.
Cell-based assays (e.g., immunofluorescence for phospho-S6 localization).
In vivo models (e.g., transgenic mice with RSK overexpression).
Q. What are the limitations of using synthetic peptides like this compound in structural studies?
- Conformational differences : Synthetic peptides may lack post-translational modifications or tertiary structures present in native proteins.
- Solubility constraints : High hydrophilicity (GRAVY = -1.74) may limit membrane permeability in cellular assays.
- Mitigate via molecular dynamics simulations to predict structural behavior or use peptide analogs with stabilizing modifications (e.g., D-amino acids) .
Methodological & Reproducibility Considerations
Q. How can researchers ensure reproducibility in peptide-based kinase assays?
- Detailed documentation : Report peptide lot numbers, storage conditions, and buffer compositions (e.g., Tris vs. HEPES pH effects).
- Inter-lab validation : Share protocols via platforms like Protocols.io and use standardized reference kinases (e.g., commercial active RSK).
- Statistical rigor : Perform power analysis to determine sample size and include triplicate technical replicates .
Q. What computational tools are recommended for analyzing phosphorylation kinetics data?
Q. How should conflicting findings about the peptide’s non-canonical binding partners be investigated?
- Affinity purification-mass spectrometry (AP-MS) : Identify interactomes in RSK-overexpressing cells.
- Surface plasmon resonance (SPR) : Quantify binding kinetics with putative partners.
- CRISPR screening : Test functional relevance of identified interactions in phenotypic assays .
Data Presentation & Literature Integration
Q. What criteria should guide the inclusion of peptide-related data in a manuscript?
- Selectivity : Only include data critical to the hypothesis (e.g., dose-response curves, not raw chromatograms).
- Transparency : Deposit raw data in repositories like Zenodo or Figshare.
- Ethical citation : Prioritize primary literature over reviews and avoid over-citing self-authored works .
Q. How can systematic reviews address gaps in understanding RSK-peptide interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
